molecular formula C14H18BrN3O2 B6638416 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol

Cat. No. B6638416
M. Wt: 340.22 g/mol
InChI Key: CMGFVJVUZXXDDZ-UHFFFAOYSA-N
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Description

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol, also known as BOPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BOPP is a phenol derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol selectively inhibits the activity of the PKC epsilon isoform by binding to the protein at its regulatory domain. This binding prevents the activation of PKC epsilon, which is necessary for its activity. The inhibition of PKC epsilon activity by 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has been shown to affect various physiological processes, including learning and memory, and cancer cell growth.
Biochemical and Physiological Effects:
4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has been shown to affect various physiological processes, including learning and memory, and cancer cell growth. The inhibition of PKC epsilon activity by 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has been shown to improve learning and memory in animal models. 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has also been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has several advantages for lab experiments, including its selectivity for PKC epsilon isoform, its ability to cross the blood-brain barrier, and its potential as an anti-cancer agent. However, 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol also has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

Future research on 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol could focus on its potential applications in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research could also explore the safety and efficacy of 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol as an anti-cancer agent. Additionally, research could focus on developing more selective and potent inhibitors of PKC epsilon isoform.

Synthesis Methods

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has been synthesized using various methods, including the reaction of 4-bromo-2-nitrophenol with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine in the presence of a reducing agent. The resulting compound is then treated with propyl bromide to obtain 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol. Other methods include the reaction of 4-bromo-2-nitrophenol with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine in the presence of a palladium catalyst, and the reaction of 4-bromo-2-nitrophenol with 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamine in the presence of a copper catalyst.

Scientific Research Applications

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has been shown to selectively inhibit the activity of the protein kinase C (PKC) epsilon isoform, which is involved in various physiological processes, including learning and memory. 4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol has also been shown to inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.

properties

IUPAC Name

4-bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O2/c1-3-12(11-8-10(15)4-5-13(11)19)16-7-6-14-17-9(2)18-20-14/h4-5,8,12,16,19H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFVJVUZXXDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)O)NCCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol

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